Cas no 7179-89-7 (N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine)

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine structure
7179-89-7 structure
商品名:N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine
CAS番号:7179-89-7
MF:C8H17NO
メガワット:143.22668
MDL:MFCD08060052
CID:1087047
PubChem ID:12700136

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine
    • methyl-(3-tetrahydrofuran-2-yl-propyl)-amine
    • N-methyl-3-(tetrahydrofuran-2-yl)propan-1-amine(SALTDATA: 0.1H2CO3)
    • 2-<3-Methylaminopropyl>-tetrahydrofuran
    • CHEMBRDG-BB 4018237
    • N-methyl-3-(oxolan-2-yl)propan-1-amine
    • SCHEMBL15583896
    • N-Methyl-3-(tetrahydro-2-furanyl)-1-propanamine
    • 7179-89-7
    • CS-0368163
    • methyl[3-(oxolan-2-yl)propyl]amine
    • EN300-7254765
    • AKOS011841715
    • MFCD08060052
    • DB-199506
    • MDL: MFCD08060052
    • インチ: InChI=1S/C8H17NO/c1-9-6-2-4-8-5-3-7-10-8/h8-9H,2-7H2,1H3
    • InChIKey: SLKWAGFQOAXGGP-UHFFFAOYSA-N
    • ほほえんだ: CNCCCC1CCCO1

計算された属性

  • せいみつぶんしりょう: 143.13100
  • どういたいしつりょう: 143.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 85.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

  • PSA: 21.26000
  • LogP: 1.55590

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB215891-10g
N-Methyl-3-(tetrahydro-2-furanyl)-1-propanamine, 95%; .
7179-89-7 95%
10g
€586.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438833-1g
N-methyl-3-(tetrahydrofuran-2-yl)propan-1-amine
7179-89-7 95+%
1g
¥590.00 2024-05-02
1PlusChem
1P00FC97-1g
N-methyl-3-(tetrahydrofuran-2-yl)propan-1-amine
7179-89-7 95%
1g
$72.00 2025-02-27
abcr
AB215891-1 g
N-Methyl-3-(tetrahydro-2-furanyl)-1-propanamine; 95%
7179-89-7
1 g
€137.20 2023-07-20
abcr
AB215891-10 g
N-Methyl-3-(tetrahydro-2-furanyl)-1-propanamine; 95%
7179-89-7
10 g
€586.00 2023-07-20
TRC
M103058-2.5g
N-methyl-3-(tetrahydrofuran-2-yl)propan-1-amine
7179-89-7
2.5g
$ 210.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438833-10g
N-methyl-3-(tetrahydrofuran-2-yl)propan-1-amine
7179-89-7 95+%
10g
¥2304.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438833-25g
N-methyl-3-(tetrahydrofuran-2-yl)propan-1-amine
7179-89-7 95+%
25g
¥5752.00 2024-05-02
abcr
AB215891-5 g
N-Methyl-3-(tetrahydro-2-furanyl)-1-propanamine; 95%
7179-89-7
5 g
€381.90 2023-07-20
TRC
M103058-500mg
N-methyl-3-(tetrahydrofuran-2-yl)propan-1-amine
7179-89-7
500mg
$ 65.00 2022-06-04

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine 関連文献

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amineに関する追加情報

Introduction to N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine (CAS No. 7179-89-7)

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine, identified by its Chemical Abstracts Service number CAS No. 7179-89-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in drug development and chemical research.

The molecular structure of N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine consists of a propylamine backbone substituted with a tetrahydrofuran moiety at the third carbon position. This configuration imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of the tetrahydrofuran ring not only influences the compound's solubility and stability but also plays a crucial role in its interactions with biological targets.

In the context of contemporary pharmaceutical research, N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine has been explored for its utility in developing novel therapeutic agents. Its structural framework is conducive to modifications that can enhance binding affinity and selectivity, making it a promising candidate for further investigation. Recent studies have highlighted its potential role in the synthesis of small-molecule inhibitors targeting various disease pathways, including neurological disorders and inflammatory conditions.

The synthesis of N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution, have been employed to achieve high yields and purity. These synthetic routes underscore the compound's significance as a building block in complex molecular architectures.

One of the most compelling aspects of N-Methyl-3-(tetrahydrofuran)propan-1-amine is its versatility in medicinal chemistry. Researchers have leveraged its scaffold to design molecules with enhanced pharmacokinetic properties, including improved bioavailability and reduced metabolic clearance. This has opened up new avenues for drug discovery, particularly in the development of orally active compounds that can traverse biological membranes efficiently.

The pharmacological profile of derivatives derived from N-Methyl-3-(tetrahydrofuran)propan-1-amine has been a focal point of recent investigations. Preclinical studies have demonstrated that certain analogs exhibit potent activity against specific enzymes and receptors implicated in human diseases. For instance, modifications to the tetrahydrofuran ring have been shown to modulate binding interactions with targets such as G-protein coupled receptors (GPCRs) and ion channels, which are critical for maintaining physiological homeostasis.

Moreover, the environmental and safety considerations associated with N-Methyl-3-(tetrahydrofuran)propan-1-am ine are noteworthy. As a compound synthesized through controlled chemical processes, it adheres to stringent regulatory standards designed to ensure safe handling and disposal. Efforts have been made to optimize synthetic protocols to minimize waste generation and maximize atom economy, aligning with green chemistry principles.

The future prospects for N-Methyl -3-(tetrahydrofuran -2 -yl)propan -1 -amine are promising, given its broad applicability across multiple domains of chemical biology and drug discovery. Ongoing research aims to elucidate additional pharmacological effects and explore novel synthetic strategies that could further enhance its utility. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field, leading to the development of next-generation therapeutics.

In conclusion, N-Methyl -3-(tetrahydrofuran -2 -yl)propan -1 -amine (CAS No. 7179 -89 -7) represents a cornerstone in modern medicinal chemistry. Its unique structural features and functional versatility make it an indispensable tool for researchers striving to develop innovative treatments for complex diseases. As scientific understanding continues to evolve, this compound is poised to play an increasingly pivotal role in shaping the future of therapeutic intervention.

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